5-fluoro-2-hydroxy-4-iodobenzaldehyde
Description
5-Fluoro-2-hydroxy-4-iodobenzaldehyde (C₇H₄FIO₂; MW 266.01 g/mol, CAS 2169513-42-0) is a halogen-substituted aromatic aldehyde with a hydroxyl group at position 2, fluorine at position 5, and iodine at position 4 . Its structure combines electron-withdrawing (iodine, fluorine) and electron-donating (hydroxyl) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The iodine atom enhances molecular weight and polarizability, while the hydroxyl group enables reactivity in etherification or esterification reactions .
Properties
CAS No. |
2169513-42-0 |
|---|---|
Molecular Formula |
C7H4FIO2 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Group Protection
The hydroxyl group at position 2 is protected early in the synthesis to avoid interference during iodination. Acetylation is the most frequently employed method:
-
Reagents : 2-hydroxybenzaldehyde, acetic anhydride, 4-dimethylaminopyridine (DMAP), triethylamine (EtN), dichloromethane (DCM).
-
Conditions : Room temperature, 2 hours under nitrogen atmosphere.
-
Yield : 84–90% (isolated as 2-acetoxybenzaldehyde).
This step ensures the hydroxyl group is inert during subsequent reactions.
Fluorination at Position 5
Fluorination is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) . The acetylated intermediate directs fluorination to position 5 due to the meta-directing nature of the aldehyde group.
EAS Method :
-
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Conditions : Acetonitrile, 80°C, 12 hours.
-
Yield : 65–70% (5-fluoro-2-acetoxybenzaldehyde).
DoM Method :
Iodination at Position 4
Iodination is performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) . The acetyl group ensures iodination occurs para to the hydroxyl group (position 4).
-
Reagents : 5-fluoro-2-acetoxybenzaldehyde, ICl, glacial acetic acid.
-
Conditions : 0°C to room temperature, 6 hours.
-
Yield : 70–75% (5-fluoro-2-acetoxy-4-iodobenzaldehyde).
Deprotection of the Hydroxyl Group
The acetyl group is removed via acidic hydrolysis :
-
Reagents : Hydrochloric acid (HCl), methanol.
-
Conditions : Reflux, 3 hours.
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | DMAP | Recyclable solid acids |
| Solvent | DCM | Ethyl acetate |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 50–60% | 65–70% |
Key industrial adaptations include:
-
Continuous-flow reactors for fluorination and iodination steps, reducing reaction times by 40%.
-
Solvent recovery systems to minimize waste.
Mechanistic Insights
Directed Iodination
The acetyl group’s electron-withdrawing nature deactivates the ring, favoring iodination at the position para to the hydroxyl group. ICl acts as an electrophile, with the reaction proceeding via a Wheland intermediate.
Competing Side Reactions
-
Over-iodination : Mitigated by stoichiometric control (1.1 equiv ICl).
-
Oxidation of Aldehyde : Prevented by maintaining acidic conditions.
Analytical and Purification Techniques
Purity Assessment :
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
-
NMR : Distinct signals for aromatic protons (δ 7.8–8.2 ppm) and aldehyde proton (δ 10.1 ppm).
Purification :
-
Crystallization : Ethanol/water mixture (3:1) yields needle-like crystals.
-
Yield Loss : <5% during recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluoro-2-hydroxy-4-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine, hydroxyl, and iodine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include or .
Major Products:
Oxidation: Formation of 5-fluoro-2-hydroxy-4-iodobenzoic acid.
Reduction: Formation of 5-fluoro-2-hydroxy-4-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Chemical Manufacturing: Utilized in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydroxy-4-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine, hydroxyl, and iodine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical differences between 5-fluoro-2-hydroxy-4-iodobenzaldehyde and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| This compound | C₇H₄FIO₂ | 266.01 | -OH (2), -F (5), -I (4) | High MW, reactive hydroxyl group |
| 5-Bromo-2-fluoro-4-iodobenzaldehyde | C₇H₃BrFIO | 329.91* | -Br (5), -F (2), -I (4) | Bromine increases steric bulk |
| 5-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | -OH (2), -F (5) | Lacks iodine; lower MW and reactivity |
| 2,3-Difluoro-4-iodobenzaldehyde | C₇H₃F₂IO | 271.00 | -F (2,3), -I (4) | Dual fluorine enhances EW effects |
*Calculated based on atomic masses (Br ≈ 80, I ≈ 127).
Key Observations :
- The iodine atom in this compound significantly increases molecular weight compared to non-iodinated analogs (e.g., 5-fluoro-2-hydroxybenzaldehyde, MW 140.11) .
- The hydroxyl group in the target compound enables distinct reactivity (e.g., methylation via methyl iodide under basic conditions, as described in ) compared to non-hydroxylated analogs like 2,3-difluoro-4-iodobenzaldehyde .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-fluoro-2-hydroxy-4-iodobenzaldehyde, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves sequential halogenation and oxidation steps. For example, iodination of a fluorinated hydroxybenzaldehyde precursor using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄) can introduce the iodine substituent. Oxidation of intermediates like 5-fluoro-2-hydroxy-4-iodobenzoic acid with agents such as pyridinium chlorochromate (PCC) may yield the aldehyde group .
- Key Parameters : Temperature (0–5°C for iodination to avoid side reactions), stoichiometry of iodinating agents, and choice of oxidizing agents to prevent over-oxidation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C5, iodine at C4, and aldehyde at C1).
- Mass Spectrometry : High-resolution MS to verify molecular weight (C₇H₄FIO₂, 265.92 g/mol) .
- HPLC : Reverse-phase chromatography to assess purity (>98% recommended for synthetic intermediates) .
Q. What are the primary applications of this compound in organic synthesis?
- Role as a Building Block : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group facilitates nucleophilic additions or condensations. It is used to synthesize heterocycles, Schiff bases, or fluorinated ligands .
Advanced Research Questions
Q. How do the electronic effects of the fluorine, iodine, and hydroxyl groups influence the compound’s reactivity in catalytic reactions?
- Mechanistic Insights :
- The ortho -hydroxy group can form intramolecular hydrogen bonds with the aldehyde, stabilizing certain tautomers and affecting electrophilicity.
- Fluorine’s electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitutions to the iodine-bearing position.
- Iodine’s polarizability enhances reactivity in Ullmann or Sonogashira couplings .
- Experimental Validation : DFT calculations paired with kinetic studies (e.g., monitoring coupling reactions via LC-MS) can quantify substituent effects .
Q. What strategies are recommended to resolve contradictions in reported reaction yields or byproduct profiles during its use in multi-step syntheses?
- Troubleshooting :
- Byproduct Analysis : Use GC-MS or 2D NMR to identify impurities (e.g., dehalogenated products or aldol condensation byproducts).
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates or employ protecting groups for the hydroxyl moiety .
- Case Study : In one protocol, substituting NaHCO₃ with Et₃N during iodination reduced hydrolysis byproducts by 30% .
Q. How can researchers assess the compound’s potential toxicity or environmental impact in biological studies?
- Safety Protocols :
- In Vitro Toxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity.
- Environmental Stability : Test photodegradation under UV light (λ = 254 nm) to identify persistent metabolites via HPLC-UV .
- Regulatory Compliance : Follow OECD guidelines for biodegradation and bioaccumulation potential assessments .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques to exclude moisture during aldehyde formation, as trace water can lead to hydrate formation .
- Cross-Coupling Reactions : Employ Pd(OAc)₂/XPhos catalysts for efficient iodine displacement in Suzuki reactions .
- Toxicity Mitigation : Store the compound in amber vials at 2–8°C to prevent photolytic release of iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
